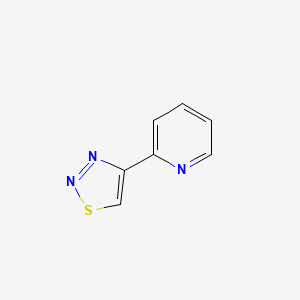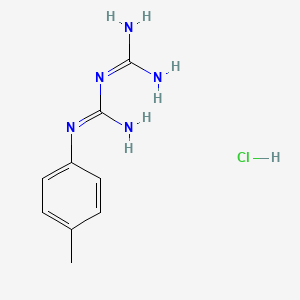
2-(4-1,2,3-Thiadiazolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiadiazolo[3,4-c]pyridine as an Acceptor
Thiadiazolo[3,4-c]pyridine (PT) derivatives have been identified as novel electron acceptors with more electron-accepting ability and unique properties compared to benzothiadiazole (BT) analogs. A study explored PT-based donor-acceptor-type (D-A) conjugated polymer in electrochromics, resulting in a polymer with a lower bandgap and favorable redox activity and stability. The polymer displayed higher coloration efficiency, good optical memory, and very fast switching time, suggesting PT's potential in developing novel neutral green electrochromic polymers .
Synthesis and Electrochemical Properties
The synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines was achieved through the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride. The synthesized compounds exhibited high ionization potentials and good affinity, as confirmed by IR, 1H NMR spectroscopies, elemental analysis, and electrochemical studies .
Molecular Structure Analysis
The crystal structure of a related compound, 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine, was determined using X-ray diffraction. The study provided insights into the intermolecular interactions within the crystal and investigated the electronic and geometric structure of the imine. Theoretical and experimental studies indicated potential applications in optoelectronics due to the modification of absorption spectra and reduction of the overheating process .
Dye-Sensitized Solar Cells
New [1,2,5]thiadiazolo[3,4-c]pyridine-containing organic dyes were designed and synthesized for use in dye-sensitized solar cells. These sensitizers showed significant changes in the absorption spectrum, suppressed charge recombination rate, and extended spectral response into the NIR region. The power conversion efficiency of one sensitizer reached 6.7%, demonstrating the potential of these compounds in solar cell applications .
Biological Properties
Compounds with a thiadiazole nucleus, including those fused to a pyridine-substituted triazole ring, are known for their biological properties such as antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles was reported, with the potential for a variety of structural and biological activities .
Liquid Crystalline Properties
Bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings are of interest for their liquid crystalline properties. A compound, 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, was synthesized and characterized, indicating potential applications in materials with liquid crystalline properties .
Antioxidant and Antimitotic Agent
Asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives were synthesized and evaluated for their antioxidant and antimitotic activities. The compounds showed good drug-like characteristics based on Lipinski's rule of five and potential for oral activity .
Muscarinic Receptor Binding and Antioxidant Properties
A series of 3-(thiadiazolyl)pyridine 1-oxide compounds were synthesized and evaluated for their potential muscarinic receptor binding and antioxidant properties. The study described the synthesis of compounds containing 1,2,5- and 1,2,4-thiadiazole moieties, highlighting their potential in medicinal chemistry .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, including thiadiazoles, play a crucial role in organic chemistry due to their extensive applications in pharmaceuticals, agrochemicals, and materials science. The synthesis and transformation of heterocyclic compounds, such as thiadiazoles, have been extensively studied, highlighting the versatility and potential of these compounds in creating biologically active molecules. Studies have shown that thiadiazoles exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, underscoring their significance in medicinal chemistry (Asif, 2016; Mishra et al., 2015).
Biological and Medicinal Applications
The structural motif of 2-(4-1,2,3-Thiadiazolyl)pyridine serves as a foundation for developing compounds with significant biological and medicinal applications. Research has demonstrated that derivatives of thiadiazoles possess diverse pharmacological activities, including antiviral, antibacterial, and anticancer effects. This wide array of activities is attributed to the ability of these derivatives to interact with various biological targets, making them valuable in the design of new therapeutic agents (Abu-Taweel et al., 2022; Verma et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with a similar thiadiazole structure have been found to interact with various biological targets, such asprotein tyrosine phosphatase 1B (PTP1B) , and pyruvate kinase (PK) , which play crucial roles in cellular processes.
Mode of Action
A compound with a similar structure, yzk-c22, has been found to inhibit the activity ofpyruvate kinase (PK) in the glycolytic pathway . This suggests that 2-(4-1,2,3-Thiadiazolyl)pyridine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, YZK-C22, a compound with a similar structure, has been found to inhibit the glycolytic pathway by targeting pyruvate kinase .
Result of Action
Compounds with a similar thiadiazole structure have been found to exhibit various biological activities, such asantioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , diuretic , anticonvulsant , neuroprotective , and antitumor or cytotoxic activities .
Propiedades
IUPAC Name |
4-pyridin-2-ylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYISIZZTHPRSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372742 |
Source


|
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176037-42-6 |
Source


|
| Record name | 2-(4-1,2,3-Thiadiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














